molecular formula C18H21NO3S B2391195 N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide CAS No. 714209-75-3

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide

Cat. No. B2391195
CAS RN: 714209-75-3
M. Wt: 331.43
InChI Key: DGEFKOUOOBGQNY-UHFFFAOYSA-N
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Description

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide, also known as Moxadef, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. Moxadef is a synthetic compound that belongs to the class of oxan derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis of Dicarboxylic Acid Amides and Diamides

The compound can be used in the synthesis of dicarboxylic acid amides and diamides. The condensation of various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate prepared from [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine and diethyl oxalate afforded the corresponding N,N’-disubstituted oxamides .

Synthesis of Antibacterial Compounds

The compound has been used in the synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, which have shown antibacterial activity .

Synthesis of p-Aminobenzoic Acid Diamides

The compound has been used in the reaction with anesthesin followed by hydrolysis of the formed ester to afford 4-benzoic acid. The acid chloride has been used for acylation of various amines to yield the corresponding diamides .

Synthesis of 1,2,4-Triazole Derivatives

The compound has been used in the synthesis of 1,2,4-triazole derivatives. These derivatives have shown a variety of medicinal actions ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .

Synthesis of Thiophene Derivatives

The compound has been used in the synthesis of thiophene derivatives. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Histone Deacetylase (HDAC) Inhibitors

The compound has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors .

properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-6-4-14(5-7-15)18(8-10-22-11-9-18)13-19-17(20)16-3-2-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEFKOUOOBGQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330643
Record name N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide

CAS RN

714209-75-3
Record name N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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